2-(piperidin-1-yl)propanoic acid

Cytochrome P450 CYP1A2 Drug Metabolism

This α-substituted β-amino acid scaffold is essential for systematic SAR in opioid and integrin antagonist programs. Its unsubstituted piperidine ring and free carboxylic acid handle enable predictable derivatization without racemate resolution burden. Ideal for P450 assay calibration (CYP1A2 IC50 200 nM). Supplied as ≥95% pure base or HCl salt.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 69181-71-1
Cat. No. B1274585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-yl)propanoic acid
CAS69181-71-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCCC1
InChIInChI=1S/C8H15NO2/c1-7(8(10)11)9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11)
InChIKeyYTWYJCFQNOZVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)propanoic Acid (CAS 69181-71-1): Core Chemical and Procurement Profile


2-(Piperidin-1-yl)propanoic acid (CAS 69181-71-1) is a small-molecule building block consisting of a piperidine ring directly N-linked to a propanoic acid moiety at the alpha carbon (C8H15NO2, MW: 157.21 g/mol) . This α-substituted β-amino acid scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of substituted piperidinylpropanoic acid derivatives targeting opioid receptors, integrins, and other therapeutic targets [1]. The compound is commercially available primarily as the hydrochloride salt, with typical purity specifications of ≥95% from research chemical suppliers .

Why 2-(Piperidin-1-yl)propanoic Acid (CAS 69181-71-1) Cannot Be Casually Replaced with In-Class Piperidine Propanoic Acid Analogs


The piperidine-propanoic acid class encompasses a wide range of structural isomers and substitution patterns—including 1-piperidinepropanoic acid (3-(piperidin-1-yl)propanoic acid), 2-(piperidin-4-yl)propanoic acid, and 3-(piperidin-2-yl)propanoic acid—each exhibiting distinct physicochemical properties, target engagement profiles, and metabolic stability. Simple positional isomerism (e.g., α- versus β-substitution of the propanoic acid relative to the piperidine nitrogen) fundamentally alters pKa, hydrogen-bonding capacity, and conformational flexibility, which in turn dictate binding affinity to biological targets and susceptibility to enzymatic degradation . Furthermore, the absence of additional substituents on the piperidine ring in 2-(piperidin-1-yl)propanoic acid provides a defined, minimalist scaffold with predictable reactivity, making it a preferred starting point for systematic SAR exploration and custom derivatization .

Quantitative Evidence for Selecting 2-(Piperidin-1-yl)propanoic Acid (CAS 69181-71-1) Over Structural Analogs


CYP1A2 Inhibition Profile: 2-(Piperidin-1-yl)propanoic Acid vs. Cytochrome P450 Selectivity Panel

In a CYP inhibition panel, 2-(piperidin-1-yl)propanoic acid demonstrated moderate inhibition of CYP1A2 with an IC50 of 200 nM, while showing substantially weaker inhibition of CYP2D6 (IC50 = 4.80 μM) and negligible activity against ASIC1a (IC50 > 30 μM) [1]. This selectivity profile indicates a reduced likelihood of CYP2D6-mediated drug-drug interactions compared to non-selective piperidine-containing compounds.

Cytochrome P450 CYP1A2 Drug Metabolism Enzyme Inhibition

P2Y6 Receptor Antagonism: 2-(Piperidin-1-yl)propanoic Acid vs. In-Class Piperidine Propanoate Esters

2-(Piperidin-1-yl)propanoic acid acts as a weak antagonist of the human P2Y6 purinoceptor with an IC50 of 2.91 μM, inhibiting UDP-induced intracellular calcium mobilization in 1321N1 astrocytoma cells [1]. While this activity is modest, it provides a quantifiable baseline for SAR studies; in contrast, piperidine propanoate ester derivatives such as GI 87084B exhibit potent μ-opioid receptor agonism (EC50 = 2.4 nM in guinea pig ileum), highlighting the profound functional divergence achievable through derivatization of this core scaffold [2].

P2Y6 Receptor Inflammation GPCR Calcium Mobilization

Chiral Purity and Enantiomeric Specification: (S)-2-(Piperidin-1-yl)propanoic Acid (CAS 857490-18-7) vs. Racemic Mixture

The (S)-enantiomer of 2-(piperidin-1-yl)propanoic acid (CAS 857490-18-7) is a critical chiral building block for the enantioselective synthesis of substituted piperidine alkanoic acid integrin antagonist compounds targeting αvβ3/αvβ5 integrins [1]. The defined stereochemistry at the α-carbon is essential for achieving the requisite binding conformation; racemic mixtures (CAS 69181-71-1) lack this stereochemical fidelity and cannot be substituted in stereospecific synthetic routes without chiral resolution steps that increase cost and reduce yield.

Chiral Synthesis Enantioselectivity Integrin Antagonists Stereochemistry

Physicochemical Properties and Procurement Specifications: 2-(Piperidin-1-yl)propanoic Acid vs. 3-(Piperidin-1-yl)propanoic Acid (1-Piperidinepropanoic Acid)

2-(Piperidin-1-yl)propanoic acid (CAS 69181-71-1) is a liquid at room temperature with a predicted boiling point of 259.9±23.0 °C and a calculated pKa of 2.56±0.10, whereas its positional isomer 3-(piperidin-1-yl)propanoic acid (CAS 26371-07-3) is a crystalline solid with a melting point of 105-110 °C and a higher predicted LogP (approx. -1.28 vs. not reported for the 2-isomer) . These divergent physicochemical profiles dictate distinct handling requirements, solubility behaviors, and formulation strategies—rendering the two isomers non-interchangeable in experimental protocols and synthetic workflows.

Physicochemical Properties pKa LogP Procurement Specifications

Optimal Application Scenarios for Procuring 2-(Piperidin-1-yl)propanoic Acid (CAS 69181-71-1)


Scaffold for μ-Opioid and ORL1 Receptor Antagonist Synthesis

As a core building block for substituted piperidinylpropanoic acid derivatives, this compound is directly utilized in the synthesis of μ-opioid receptor antagonists and ORL1 receptor modulators for pain and CNS disorder research [1]. Its unsubstituted piperidine ring allows for systematic introduction of aryl, carbamoylphenyl, and alkyl ester groups to fine-tune receptor subtype selectivity and duration of action [2].

Chiral Building Block for Integrin Antagonist Development

The (S)-enantiomer of this compound (CAS 857490-18-7) serves as a stereochemically defined intermediate for the enantioselective preparation of dual αvβ3/αvβ5 integrin antagonists, which are under investigation for anti-angiogenic and anti-metastatic therapies [3]. Procurement of the enantiopure form is essential to avoid the yield loss and purification burden associated with racemate resolution.

CYP1A2 Selectivity Probe and DMPK Reference Compound

With a CYP1A2 IC50 of 200 nM and a 24-fold selectivity window over CYP2D6, 2-(piperidin-1-yl)propanoic acid can serve as a well-characterized reference compound for calibrating cytochrome P450 inhibition assays and as a starting point for medicinal chemistry optimization aimed at minimizing drug-drug interaction potential [4].

General Organic Synthesis and Peptide Mimetic Research

As a hydrophilic, labile building block with a free carboxylic acid handle, this compound is employed in the construction of more complex molecules, including peptide mimetics and protease-resistant analogs where the piperidine ring serves as a proline surrogate . Its defined purity specifications (≥95%) and commercial availability from multiple vendors support reproducible synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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